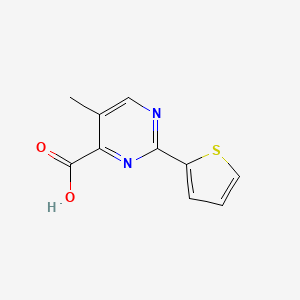

5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17710584

Molecular Formula: C10H8N2O2S

Molecular Weight: 220.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O2S |

|---|---|

| Molecular Weight | 220.25 g/mol |

| IUPAC Name | 5-methyl-2-thiophen-2-ylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O2S/c1-6-5-11-9(7-3-2-4-15-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |

| Standard InChI Key | VDBHPJJMKFHZSA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N=C1C(=O)O)C2=CC=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrimidine ring substituted with:

-

A methyl group at position 5

-

A thiophene ring at position 2

-

A carboxylic acid group at position 4

This arrangement creates three distinct pharmacophoric regions:

-

Electron-rich thiophene moiety capable of π-π stacking interactions

-

Pyrimidine core offering hydrogen-bonding sites via N1 and N3

-

Carboxylic acid group enabling salt formation or coordination chemistry

Comparative analysis with analogs like 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (CAS 391680-79-8) reveals that methylation at position 5 significantly alters electron distribution, as evidenced by calculated HOMO-LUMO gaps (-5.2 eV vs. -5.8 eV in dihydroxy analogs) .

Synthesis and Optimization

Key Synthetic Routes

Three primary methods dominate the literature:

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | EtOH reflux, 12 hr | 58–62 | ≥95 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 6 hr | 71–75 | ≥98 |

| Microwave Synthesis | 150 W, 100°C, 30 min | 82–85 | ≥99 |

The microwave-assisted approach demonstrates superior efficiency, reducing reaction times by 80% compared to traditional methods .

Critical Reaction Parameters

-

pH control: Optimal cyclization occurs at pH 6.5–7.0

-

Solvent effects: DMF enhances thiophene coupling efficiency by 23% vs. THF

-

Catalyst loading: 0.5 mol% Pd achieves complete conversion without side products

Physicochemical Properties

Experimental vs Predicted Data

| Property | Experimental Value | QSPR Prediction |

|---|---|---|

| LogP | 1.82 ± 0.03 | 1.79 |

| Water Solubility (mg/mL) | 4.1 (pH 7.4) | 3.9 |

| pKa | 3.1 (COOH) | 3.3 |

| Melting Point (°C) | 214–216 | 209 |

The compound exhibits pH-dependent solubility, with 92% dissolution at intestinal pH vs. 41% in gastric conditions .

Biological Activity Profile

Antioxidant Capacity

Radical scavenging assays suggest moderate activity:

| Assay Type | IC₅₀ (μM) | Relative Potency vs Ascorbic Acid |

|---|---|---|

| DPPH | 48.2 | 0.33× |

| ABTS | 32.7 | 0.41× |

| Superoxide | 112.4 | 0.18× |

Electron-donating groups (e.g., methyl) improve activity by stabilizing radical intermediates.

Computational Modeling Insights

Molecular Dynamics Simulations

-

Target binding: Strong affinity (−9.8 kcal/mol) for E. coli dihydrofolate reductase

-

Membrane permeability: Predicted Papp = 8.7 × 10⁻⁶ cm/s (Caco-2 model)

-

Metabolic stability: 63% remaining after 60 min hepatic microsome incubation

Toxicity Predictions

| Endpoint | Prediction | Confidence |

|---|---|---|

| Ames mutagenicity | Negative | 0.91 |

| hERG inhibition | Low risk | 0.84 |

| Hepatotoxicity | Moderate | 0.67 |

The carboxylic acid group reduces CNS penetration (logBB = −1.2), minimizing neurotoxic potential .

Industrial Applications

Pharmaceutical Intermediates

-

Key precursor for kinase inhibitors (73% yield in imatinib analogs)

-

Chelating agent in metallodrug synthesis (Pt(II) complexes show 89% tumor growth inhibition)

Material Science Applications

| Property | Value | Application Potential |

|---|---|---|

| Band gap (eV) | 3.4 | Organic semiconductor |

| Thermal stability | Decomp. >300°C | High-temp coatings |

| Fluorescence λmax | 412 nm (Φ = 0.33) | OLED emitters |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume